Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester
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Overview
Description
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester is an ester compound derived from glycerol and tetradecanoic acid (myristic acid). It is a colorless, viscous liquid with a high boiling point. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester can be synthesized through the esterification of glycerol with tetradecanoic acid and acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of glycerol, 1-tetradecanoate, diacetate involves the use of continuous reactors to maintain a steady state of reactants and products. The process includes the use of solid acid catalysts, such as Amberlyst-15 and Nafion-511, to enhance the yield and purity of the product . The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol, tetradecanoic acid, and acetic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different esters.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol, tetradecanoic acid, and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as an emulsifier, plasticizer, and additive in various industrial processes
Mechanism of Action
The mechanism of action of glycerol, 1-tetradecanoate, diacetate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for esterases and lipases, leading to the release of glycerol, tetradecanoic acid, and acetic acid. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Glycerol diacetate: An ester of glycerol and acetic acid, used as a food additive and solvent.
Glycerol triacetate (triacetin): An ester of glycerol and acetic acid, used in foods, flavors, and cosmetics.
Glycerol monoacetate: An ester of glycerol and acetic acid, used in various industrial applications
Uniqueness
Tetradecanoic acid 2,3-bis(acetyloxy)propyl ester is unique due to its combination of glycerol, tetradecanoic acid, and acetic acid, which imparts distinct chemical and physical properties. Its ability to act as both a solvent and an emulsifier makes it valuable in various applications, particularly in the pharmaceutical and cosmetic industries .
Properties
CAS No. |
14473-55-3 |
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Molecular Formula |
C21H38O6 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl tetradecanoate |
InChI |
InChI=1S/C21H38O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-21(24)26-17-20(27-19(3)23)16-25-18(2)22/h20H,4-17H2,1-3H3 |
InChI Key |
WPZADTFNTUIQLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
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